molecular formula C13H18N2O5 B13239136 Piperidin-4-yl(pyridin-4-yl)methanol oxalate

Piperidin-4-yl(pyridin-4-yl)methanol oxalate

Cat. No.: B13239136
M. Wt: 282.29 g/mol
InChI Key: ZYUPVEYZJKVROR-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-4-yl)methanol oxalate (CAS 1864014-75-4) is a high-purity chemical compound supplied as the oxalate salt of the parent molecule, α-4-Piperidinyl-4-pyridinemethanol (CAS 1038351-39-1) . With a molecular formula of C13H18N2O5 and a molecular weight of 282.29, this compound features a piperidine ring connected to a pyridine ring via a methanol bridge . This structure serves as a versatile and privileged scaffold in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. The piperidine and pyridine heterocycles are fundamental motifs in drug discovery . Piperidine derivatives are extensively investigated for their anticancer properties, demonstrating the ability to modulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which can lead to cell cycle arrest and the inhibition of cancer cell survivability . Furthermore, piperidine-based compounds are explored for a wide range of other therapeutic targets, including as selective antagonists for dopamine D2 receptors in neurological research and as complement factor B inhibitors . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules targeting these and other biological pathways. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for use in diagnostics, therapeutics, or any form of human consumption. Proper safety data sheets should be consulted before handling.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

oxalic acid;piperidin-4-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;3-1(4)2(5)6/h1-2,5-6,10-11,13-14H,3-4,7-8H2;(H,3,4)(H,5,6)

InChI Key

ZYUPVEYZJKVROR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-4-yl)methanol oxalate typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with 4-pyridinemethanol in the presence of oxalic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-4-yl)methanol oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperidin-4-yl(pyridin-4-yl)methanol oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The piperidine and pyridine rings play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Fluorine or chlorine substitutions on aromatic rings (e.g., in antimalarial analogues) enhance activity against resistant pathogens, likely due to increased lipophilicity and target binding .
  • Salt Forms: Oxalate salts (e.g., Norfentanyl-D5 Oxalate) are preferred for analytical standards due to improved solubility in methanol, whereas hydrochlorides are common in active pharmaceutical ingredients .

Physicochemical Properties

The table below compares physicochemical parameters critical for drug-likeness and bioavailability:

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Solubility (mg/mL)
Piperidin-4-yl(pyridin-4-yl)methanol oxalate ~327.3* 1.2–1.8 3 (OH + oxalate) >10 (in methanol)
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 358.4 3.5 1 <1 (aqueous)
Norfentanyl-D5 Oxalate 327.39 2.1 2 0.1 (in methanol)
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol 207.28 0.9 2 Moderate

*Estimated based on molecular formula (C₁₁H₁₄N₂O·C₂H₂O₄).

Key Observations:

  • Lipophilicity : Fluorinated analogues (LogP ~3.5) exhibit higher membrane permeability, aligning with their antimalarial efficacy in Plasmodium-infected erythrocytes .
  • Solubility : Oxalate salts generally show higher solubility in polar solvents than free bases, facilitating formulation .

Biological Activity

Piperidin-4-yl(pyridin-4-yl)methanol oxalate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological applications, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₈N₂O₄
Molecular Weight: 282.29 g/mol
Structural Features:

  • Contains a piperidine ring and a pyridine moiety , linked through a methanol group.
  • The oxalate form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

This compound interacts with specific molecular targets, primarily through:

  • Enzyme modulation: It can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The piperidine and pyridine rings facilitate binding to active sites on enzymes.
  • Receptor activity: Notably, it exhibits activity at serotonin receptors, particularly the 5-HT1F receptor subtype, which is implicated in pain modulation and anxiety regulation.

Biological Activities

The compound has shown potential across various therapeutic areas:

  • Neurological Disorders:
    • Activation of the 5-HT1F receptor may provide therapeutic benefits for migraines and anxiety disorders.
  • Antibacterial Activity:
    • Preliminary studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition:
    • Demonstrates inhibitory effects on acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values significantly lower than standard inhibitors .

Study on Antibacterial Activity

A series of synthesized piperidine derivatives were evaluated for their antibacterial properties. The results indicated that compounds similar to this compound exhibited varying degrees of effectiveness against different bacterial strains:

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate15.0
Compound BBacillus subtilisStrong5.0
Piperidin derivativeE. coliWeak30.0

This study highlights the potential of piperidine derivatives in developing new antibacterial agents .

Study on Enzyme Inhibition

Research conducted on various piperidine compounds revealed significant inhibitory activity against urease:

Compound NameIC50 (µM)Reference Standard IC50 (µM)
Piperidin derivative 12.14 ± 0.00321.25 ± 0.15
Piperidin derivative 20.63 ± 0.00121.25 ± 0.15

These findings suggest that certain derivatives of this compound could serve as effective urease inhibitors, potentially useful in treating conditions like kidney stones .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their structural characteristics and biological activities:

Compound NameKey FeaturesUnique Properties
PiperidineBasic structureKnown for anesthetic properties
Pyrrolidinyl(pyridin-2-yl)methanol oxalateContains a pyrrolidine ringDifferent pharmacological profile
Piperazinyl(pyridin-2-yl)methanol oxalateSubstituted with a piperazine ringKnown for anxiolytic effects

The dual-ring system in this compound allows for distinct chemical interactions that may not be possible with simpler compounds.

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